1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile
Overview
Description
1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile is an organic compound with the molecular formula C13H12N2S. This compound features a pyrrole ring substituted with a benzyl group that contains a methylthio substituent and a nitrile group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile typically involves the reaction of 4-(methylthio)benzyl chloride with 1H-pyrrole-2-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly at the para position relative to the methylthio group.
Common Reagents and Conditions:
Oxidation: H2O2 or m-CPBA in an appropriate solvent like dichloromethane (DCM).
Reduction: LiAlH4 in an ether solvent such as diethyl ether.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in solvents like acetic acid or sulfuric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target being investigated.
Comparison with Similar Compounds
- 1-[4-(Methylthio)benzyl]piperazine
- 4-(Methylthio)benzyl chloride
- 1-[4-(Methylthio)phenyl]ethanone
Comparison: 1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile is unique due to the presence of both a pyrrole ring and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in various synthetic and research applications .
Properties
IUPAC Name |
1-[(4-methylsulfanylphenyl)methyl]pyrrole-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-16-13-6-4-11(5-7-13)10-15-8-2-3-12(15)9-14/h2-8H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNHEBNIMKAWBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2C=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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